molecular formula C14H17NO3 B12553165 tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate CAS No. 189952-68-9

tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate

Katalognummer: B12553165
CAS-Nummer: 189952-68-9
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: UKHBPKIRYCMBCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activity .

Vorbereitungsmethoden

The synthesis of tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and a phenylprop-1-en-2-one derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Analyse Chemischer Reaktionen

tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (3-oxo-1-phenylprop-1-en-2-yl)carbamate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

189952-68-9

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

tert-butyl N-(3-oxo-1-phenylprop-1-en-2-yl)carbamate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,17)

InChI-Schlüssel

UKHBPKIRYCMBCP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(=CC1=CC=CC=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.